Methyl 3-(2-acetyl-1H-pyrrol-1-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(2-acetyl-1H-pyrrol-1-yl)thiophene-2-carboxylate is a heterocyclic compound that contains both pyrrole and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of both nitrogen and sulfur heteroatoms in the structure can lead to unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-acetyl-1H-pyrrol-1-yl)thiophene-2-carboxylate typically involves the condensation of a pyrrole derivative with a thiophene derivative. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines to form pyrroles . For the thiophene ring, the Gewald reaction is often used, which involves the condensation of α-cyanoesters with sulfur and ketones .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-acetyl-1H-pyrrol-1-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Methyl 3-(2-acetyl-1H-pyrrol-1-yl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-acetyl-1H-pyrrol-1-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1-pyrrolo)thiophene-2-carboxylate
- Methyl 3-(2-oxo-2-(piperidin-1-yl)acetyl)-1H-pyrrol-1-yl)thiophene-2-carboxylate
- Ethanone, 1-(1H-pyrrol-2-yl)-
Uniqueness
Methyl 3-(2-acetyl-1H-pyrrol-1-yl)thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical reactivity and biological activity. The combination of the acetyl group on the pyrrole ring and the carboxylate ester on the thiophene ring provides a unique scaffold for further chemical modifications and applications .
Properties
IUPAC Name |
methyl 3-(2-acetylpyrrol-1-yl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-8(14)9-4-3-6-13(9)10-5-7-17-11(10)12(15)16-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOCXTVNDLSIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CN1C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618130 |
Source
|
Record name | Methyl 3-(2-acetyl-1H-pyrrol-1-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106723-73-3 |
Source
|
Record name | Methyl 3-(2-acetyl-1H-pyrrol-1-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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